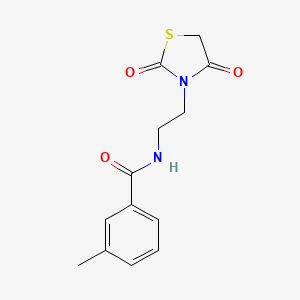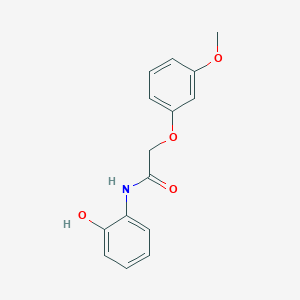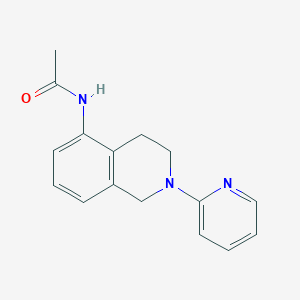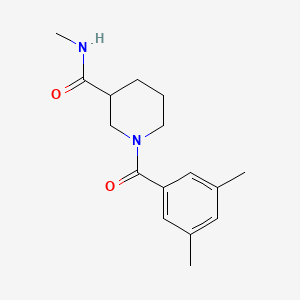![molecular formula C10H11Cl2NO2S B7530234 2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is commonly known as DCDMT and belongs to the thiazolidine class of compounds. DCDMT has been found to exhibit various biological activities, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of DCDMT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. DCDMT has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of HDACs, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
DCDMT has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. DCDMT has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
DCDMT has several advantages for use in lab experiments, including its synthetic accessibility and its ability to selectively inhibit certain enzymes. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of DCDMT, including its potential use as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to determine its potential toxicity. Additionally, the development of new synthetic methods for DCDMT may lead to the discovery of new analogs with improved biological activity.
Méthodes De Synthèse
DCDMT can be synthesized through a variety of methods, including the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide, followed by oxidation with hydrogen peroxide. Other methods of synthesis include the reaction of 3,4-dichlorobenzyl chloride with thiosemicarbazide, followed by oxidation with sodium periodate. The purity of synthesized DCDMT can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DCDMT has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties. DCDMT has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in various disease processes.
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-16(13,14)15/h2-3,6H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSVZFCPUMDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)


![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)




![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)